molecular formula C7H11ClF3NO2 B13905728 rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride

rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride

Cat. No.: B13905728
M. Wt: 233.61 g/mol
InChI Key: AUVSQLGRTJCCRX-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the piperidine ring, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:

    4-(trifluoromethyl)piperidine: Lacks the carboxylic acid group, resulting in different reactivity and applications.

    2-carboxypiperidine: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.

    N-methylpiperidine: Substitution on the nitrogen atom alters its chemical properties and reactivity.

The presence of both the trifluoromethyl and carboxylic acid groups in this compound makes it unique and versatile for various applications.

Properties

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.61 g/mol

IUPAC Name

(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)4-1-2-11-5(3-4)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5+;/m0./s1

InChI Key

AUVSQLGRTJCCRX-UYXJWNHNSA-N

Isomeric SMILES

C1CN[C@H](C[C@H]1C(F)(F)F)C(=O)O.Cl

Canonical SMILES

C1CNC(CC1C(F)(F)F)C(=O)O.Cl

Origin of Product

United States

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